4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole
Overview
Description
4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole is a chemical compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . It is a pyrazole derivative, characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 3rd and 5th positions, and a tetrahydropyran-2-yl group at the 1st position
Biochemical Analysis
Biochemical Properties
4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other compounds. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, it can affect cellular proliferation and differentiation, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding may involve hydrogen bonding, van der Waals forces, and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects. These findings highlight the importance of dosage optimization in the development of this compound-based therapies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic flux and levels of specific metabolites can be altered by this compound, affecting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a brominating agent, such as bromine or N-bromosuccinimide (NBS), in the presence of a suitable solvent . The reaction conditions may vary, but common solvents include dichloromethane or chloroform, and the reaction is often carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity . The molecular targets and pathways involved can vary, but the presence of the bromine atom and the pyrazole ring often play a crucial role in its biological activity .
Comparison with Similar Compounds
4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole can be compared with other similar compounds, such as:
4-Chloro-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole: Similar structure but with a chlorine atom instead of bromine.
3,5-Dimethyl-1-(tetrahydropyran-2-yl)pyrazole: Lacks the halogen atom, which can affect its reactivity and applications.
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1-(oxan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-14-9/h9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNKVHBFAOKTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCCCO2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670577 | |
Record name | 4-Bromo-3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-69-8 | |
Record name | 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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